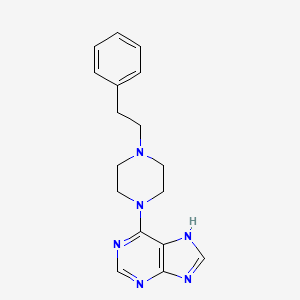![molecular formula C17H22O3 B1614775 (1s,2r,4r)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 2-hydroxybenzoate CAS No. 560-88-3](/img/structure/B1614775.png)
(1s,2r,4r)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 2-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1s,2r,4r)-1,7,7-Trimethylbicyclo[221]hept-2-yl 2-hydroxybenzoate is a chemical compound known for its unique bicyclic structure This compound is a derivative of camphor and salicylic acid, combining the bicyclic framework of camphor with the aromatic ring of salicylic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1s,2r,4r)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 2-hydroxybenzoate typically involves the esterification of camphor and salicylic acid. The process begins with the preparation of camphor, which is then reacted with salicylic acid in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic systems and optimized reaction conditions to increase yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
(1s,2r,4r)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of camphorquinone or salicylic acid derivatives.
Reduction: Formation of camphor alcohol or salicyl alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
(1s,2r,4r)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 2-hydroxybenzoate has several scientific research applications:
Chemistry: Used as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its potential anti-inflammatory and analgesic properties due to the presence of the salicylic acid moiety.
Medicine: Explored for its potential use in drug formulations, particularly in topical applications for pain relief.
Industry: Utilized in the synthesis of advanced materials, including polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (1s,2r,4r)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 2-hydroxybenzoate involves its interaction with specific molecular targets. The salicylic acid moiety is known to inhibit cyclooxygenase enzymes, reducing the production of prostaglandins, which are mediators of inflammation and pain. The bicyclic structure of camphor may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy in topical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl salicylate: Another ester of salicylic acid, commonly used in topical analgesics.
Camphor: A bicyclic compound with similar structural features, used in medicinal and industrial applications.
Salicylic acid: The parent compound, widely used for its anti-inflammatory and keratolytic properties.
Uniqueness
(1s,2r,4r)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 2-hydroxybenzoate is unique due to its combination of the bicyclic camphor structure and the aromatic salicylic acid moiety. This dual functionality provides enhanced properties, such as improved membrane penetration and combined anti-inflammatory and analgesic effects, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
560-88-3 |
|---|---|
Molekularformel |
C17H22O3 |
Molekulargewicht |
274.35 g/mol |
IUPAC-Name |
[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-hydroxybenzoate |
InChI |
InChI=1S/C17H22O3/c1-16(2)11-8-9-17(16,3)14(10-11)20-15(19)12-6-4-5-7-13(12)18/h4-7,11,14,18H,8-10H2,1-3H3/t11-,14+,17+/m1/s1 |
InChI-Schlüssel |
GAZVSNAEUUUDEK-WHCBVINPSA-N |
SMILES |
CC1(C2CCC1(C(C2)OC(=O)C3=CC=CC=C3O)C)C |
Isomerische SMILES |
C[C@@]12CC[C@@H](C1(C)C)C[C@@H]2OC(=O)C3=CC=CC=C3O |
Kanonische SMILES |
CC1(C2CCC1(C(C2)OC(=O)C3=CC=CC=C3O)C)C |
| 560-88-3 | |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


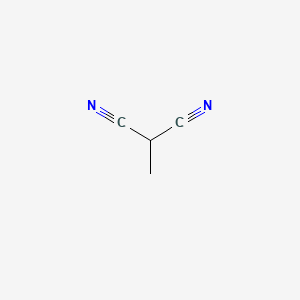

![[1,1'-Biphenyl]-2,2',4,4'-tetrol](/img/structure/B1614696.png)
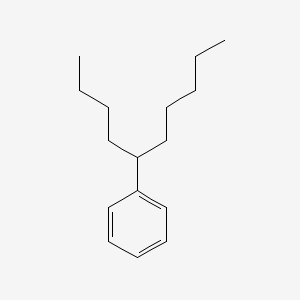
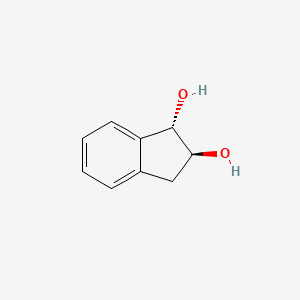
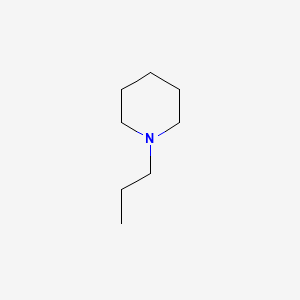
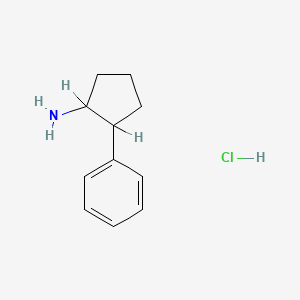

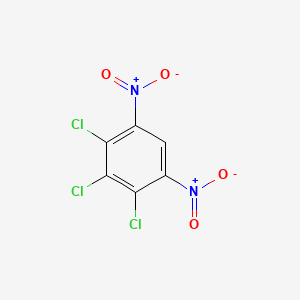
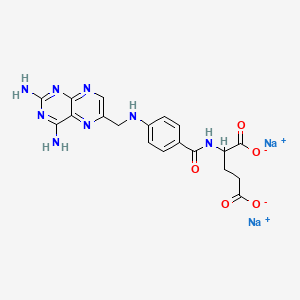

![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B1614713.png)

